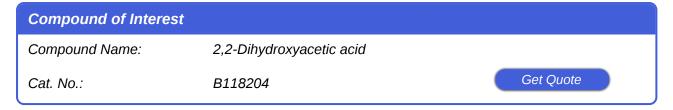


# Spectroscopic Profile of 2,2-Dihydroxyacetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,2-dihydroxyacetic acid**, also known as glyoxylic acid monohydrate. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this important endogenous metabolite and chemical intermediate. The guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the structure of **2,2-dihydroxyacetic acid** in solution. Due to the presence of exchangeable protons (hydroxyl and carboxylic acid), spectra are typically acquired in deuterated solvents such as deuterium oxide (D<sub>2</sub>O).

#### <sup>1</sup>H NMR Data

The proton NMR spectrum of 2,2-dihydroxyacetic acid is characterized by a singlet corresponding to the methine proton. The chemical shift of this proton can vary depending on the solvent and concentration. In  $D_2O$ , the hydroxyl and carboxylic acid protons are typically exchanged with deuterium and are therefore not observed.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,2-Dihydroxyacetic Acid** 



Proton Assignment	Chemical Shift (δ) in D₂O / ppm	Multiplicity
-CH(OH)₂	5.056	Singlet

Note: Data sourced from multiple databases and may vary slightly based on experimental conditions.

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For **2,2-dihydroxyacetic acid**, two distinct signals are expected, corresponding to the carboxylic carbon and the dihydroxy-substituted methine carbon.

Table 2: 13C NMR Spectroscopic Data for 2,2-Dihydroxyacetic Acid

Carbon Assignment	Chemical Shift (δ) in D₂O / ppm	
-COOH	179.497	
-CH(OH) <sub>2</sub>	90.75	

Note: Data sourced from multiple databases and may vary slightly based on experimental conditions.

# **Experimental Protocol for NMR Spectroscopy**

The following provides a general procedure for acquiring NMR spectra of small, water-soluble organic acids like **2,2-dihydroxyacetic acid**.

#### Sample Preparation:

- Weigh approximately 5-25 mg of **2,2-dihydroxyacetic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterium oxide (D2O).
- Transfer the solution to a clean 5 mm NMR tube.



 If quantitative analysis is required, a known amount of an internal standard (e.g., DSS or maleic acid) is added. For accurate quantification, the purity of the internal standard must be known.

Instrument Parameters (General):

Spectrometer: 500 MHz NMR Spectrometer

Solvent: D<sub>2</sub>O

• Temperature: 298 K

¹H NMR:

- Pulse sequence: Standard single-pulse experiment.
- Relaxation delay (d1): 5 times the longest T1 relaxation time for quantitative measurements (typically 1-5 seconds for small molecules).
- Number of scans: 8-16, increased for dilute samples to ensure a good signal-to-noise ratio
  of at least 250:1 for accurate integration[1].
- 13C NMR:
  - Pulse sequence: Proton-decoupled single-pulse experiment.
  - Relaxation delay (d1): 2-5 seconds.
  - Number of scans: 1024 or more, depending on the sample concentration.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2,2-dihydroxyacetic acid** is dominated by absorptions from the hydroxyl, carboxylic acid, and carbonyl groups.

Table 3: IR Spectroscopic Data for 2,2-Dihydroxyacetic Acid



Functional Group	Absorption Range (cm <sup>-1</sup> )	Description
O-H stretch (hydroxyl & carboxylic acid)	3600 - 2400	Very broad band due to extensive hydrogen bonding[2].
C=O stretch (carboxylic acid)	~1750	Sharp, strong absorption[2].
C-O stretch	1232, 1110	Medium to strong absorptions[2].
O-H bend	~1400	Medium absorption[2].

Note: Peak positions can vary based on the sample preparation method (e.g., solid, liquid, or aerosol). The data presented is characteristic for the compound.

## **Experimental Protocol for ATR-FTIR Spectroscopy**

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Sample Preparation and Analysis:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
- Record a background spectrum of the empty ATR stage.
- Place a small amount of solid 2,2-dihydroxyacetic acid onto the crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- · Acquire the sample spectrum.
- After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

# **Mass Spectrometry (MS)**



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining its molecular weight and elemental composition. For small, polar molecules like **2,2-dihydroxyacetic acid**, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or soft ionization techniques like Electrospray Ionization (ESI) are often employed.

## **Mass Spectrometry Data**

The mass spectrum of underivatized **2,2-dihydroxyacetic acid** can be challenging to obtain via traditional electron ionization due to its low volatility. ESI in negative ion mode is often more suitable.

Table 4: Mass Spectrometry Data for 2,2-Dihydroxyacetic Acid

lon	m/z (observed)	Technique
[M-H] <sup>-</sup>	91	LC-ESI-MS
Fragment	73	LC-ESI-QQ-MS2 (from precursor m/z 73)
Fragment	45	LC-ESI-QQ-MS2 (from precursor m/z 73)

Note: In its anhydrous form (glyoxylic acid), the [M-H]<sup>-</sup> ion is observed at m/z 73. The fragment at m/z 45 corresponds to the loss of CO.

For GC-MS analysis, derivatization is necessary to increase volatility. A common method is silylation. The NIST WebBook provides a mass spectrum for the tert-butyldimethylsilyl (TBDMS) derivative of glyoxylic acid[3]. The Human Metabolome Database shows a predicted GC-MS spectrum for the trimethylsilyl (TMS) derivative[4].

## **Experimental Protocol for GC-MS with Derivatization**

This protocol outlines a general procedure for the analysis of **2,2-dihydroxyacetic acid** using GC-MS following a two-step derivatization process.

Derivatization:



- Methoximation: To stabilize the carbonyl group, the sample is first treated with methoxyamine hydrochloride in pyridine. This converts the aldehyde/keto group to an oxime, preventing tautomerization. The reaction is typically carried out at 37°C for 90 minutes.
- Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups. This step increases the volatility of the compound. The reaction is typically performed at 37°C for 30 minutes.

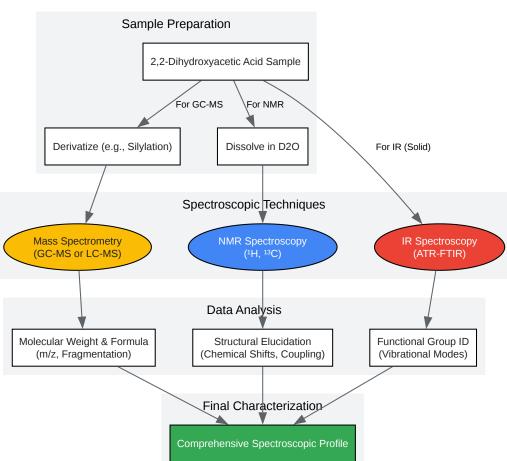
#### GC-MS Parameters (General):

- GC Column: HP-5MS or similar non-polar column.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-600.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **2,2-dihydroxyacetic acid**.





Spectroscopic Analysis Workflow for 2,2-Dihydroxyacetic Acid

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Caption: Workflow for the spectroscopic characterization of **2,2-dihydroxyacetic acid**.



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